molecular formula C45H43N3O7 B2850528 Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH CAS No. 1821378-64-6

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B2850528
CAS No.: 1821378-64-6
M. Wt: 737.853
InChI Key: FPGMGQRBDQAVPQ-YDAXCOIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a triphenylmethyl (Trt) protecting group, and a unique pseudo-proline (Psi(Me,Me)pro) structure. These protecting groups and modifications make it a valuable tool in peptide synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the Fmoc group is used to protect the amino terminus of the peptide, and the Trt group protects the side chain of the glutamine residue. The pseudo-proline structure is introduced to enhance the solubility and stability of the peptide during synthesis.

    Fmoc Protection: The amino group of the glutamine residue is protected with the Fmoc group using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).

    Trt Protection: The side chain of the glutamine residue is protected with the Trt group using Trt-Cl in the presence of a base.

    Pseudo-Proline Introduction: The pseudo-proline structure is introduced by coupling the serine residue with a pseudo-proline dipeptide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Trt protecting groups using piperidine and trifluoroacetic acid (TFA), respectively.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or HATU.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.

    Coupling: HBTU or HATU in the presence of a base like DIPEA.

    Oxidation/Reduction: Specific reagents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions are the desired peptides with specific sequences and structures, free from protecting groups.

Scientific Research Applications

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is widely used in:

    Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.

    Biological Studies: Investigating protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Medical Research: Developing peptide-based therapeutics and studying disease mechanisms.

    Industrial Applications: Producing peptides for use in cosmetics, pharmaceuticals, and biotechnology.

Mechanism of Action

The mechanism of action of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Trt groups protect the amino and side chain functionalities, respectively, preventing unwanted reactions during synthesis. The pseudo-proline structure enhances the solubility and stability of the peptide, facilitating efficient synthesis and purification.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
  • Fmoc-Asn(Trt)-NovaSyn® TGA

Uniqueness

Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is unique due to its specific combination of protecting groups and the pseudo-proline structure, which provides enhanced solubility and stability compared to other similar compounds. This makes it particularly valuable in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52)/t38-,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGMGQRBDQAVPQ-YDAXCOIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H43N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.